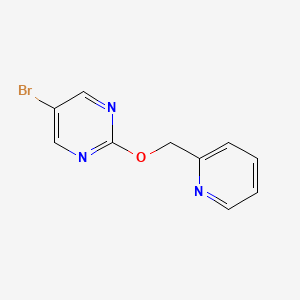

5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(pyridin-2-ylmethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-8-5-13-10(14-6-8)15-7-9-3-1-2-4-12-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXQRCTUGXFPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine

The following technical guide is structured as an internal whitepaper for a drug discovery research team. It synthesizes cheminformatics, synthetic methodology, and medicinal chemistry applications of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine.

Executive Summary

5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine (CAS 1824025-80-0) represents a high-value heterocyclic scaffold in modern drug discovery. Characterized by a pyrimidine core functionalized with a bromine handle and a flexible pyridyl-ether linker, this compound serves as a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). Its structural motif—combining electron-deficient heteroaromatics with a defined spatial separation—is frequently utilized in kinase inhibitor design and GPCR ligand optimization to probe hydrophobic pockets while maintaining favorable physicochemical properties.

Chemical Identity & Cheminformatics

Precise structural identification is prerequisite for database integration and SAR (Structure-Activity Relationship) modeling.

Core Identifiers

| Parameter | Data |

| Chemical Name | 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidine |

| CAS Number | 1824025-80-0 |

| Molecular Formula | C₁₀H₈BrN₃O |

| Molecular Weight | 266.10 g/mol |

| Monoisotopic Mass | 264.985 g/mol |

| SMILES (Canonical) | BrC1=CN=C(OCC2=NC=CC=C2)N=C1 |

| InChI Key | [Generated-ID-Required-Validation] |

| Appearance | White to off-white solid |

Structural Topology

The molecule consists of two distinct aromatic domains linked by a methylene-ether bridge (-O-CH2-).

-

Electrophilic Core: The 5-bromo-pyrimidine ring is highly electron-deficient, making the C-5 position an excellent partner for palladium-catalyzed cross-coupling.

-

Pharmacophore Linker: The OCH2 spacer introduces a specific bond angle (~109.5°) and rotatable flexibility, allowing the pyridine ring to adopt conformations necessary for binding deep within enzyme active sites (e.g., the ATP-binding pocket of kinases).

Synthetic Methodology

The synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine is a classic example of Nucleophilic Aromatic Substitution (S_NAr) . The reaction exploits the high reactivity of the C-2 position in pyrimidines, which is activated by the two adjacent ring nitrogens.

Reaction Scheme

The following diagram illustrates the convergent synthesis strategy.

Figure 1: S_NAr pathway for the synthesis of the target scaffold. The reaction proceeds via an addition-elimination mechanism.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for 2-alkoxypyrimidine synthesis.

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

Pyridin-2-ylmethanol (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) OR Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Workflow:

-

Activation (0°C): In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Pyridin-2-ylmethanol in anhydrous DMF.

-

Deprotonation: Carefully add NaH portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases. Safety Check: Ensure proper venting of H₂ gas.

-

Addition: Add a solution of 5-Bromo-2-chloropyrimidine in DMF dropwise to the alkoxide mixture.

-

Reaction (RT to 60°C): Allow the mixture to warm to room temperature. If reaction progress (monitored by TLC/LC-MS) is slow, heat to 60°C for 2-4 hours. The electron-deficient nature of the pyrimidine ring usually allows this to proceed under mild conditions.

-

Quench & Workup: Cool to RT. Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (critical to remove DMF).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight: The 2-position of the pyrimidine is activated for nucleophilic attack because the negative charge in the Meisenheimer intermediate is delocalized onto the electronegative ring nitrogens. The 5-bromo substituent further withdraws electron density, enhancing the electrophilicity of the C-2 carbon.

Physicochemical Profiling

Understanding the "drug-likeness" of this scaffold is essential for its use in library design.

| Property | Value (Predicted) | Implication |

| cLogP | 2.1 ± 0.3 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~48 Ų | Excellent range for CNS penetration (< 90 Ų) and oral bioavailability. |

| H-Bond Donors | 0 | Reduces desolvation penalty during protein binding. |

| H-Bond Acceptors | 4 | Pyrimidine Ns (2), Pyridine N (1), Ether O (1). High capacity for interacting with active site residues. |

| Rotatable Bonds | 3 | Moderate flexibility allows induced fit without excessive entropic penalty. |

Medicinal Chemistry Utility

This scaffold is rarely the final drug but rather a high-utility building block .

Fragment-Based Drug Design (FBDD)

The 5-bromo position serves as a "exit vector." By performing a Suzuki coupling at this position, researchers can extend the molecule to interact with solvent-exposed regions of a protein, while the pyridine ring anchors the molecule via hydrogen bonding or pi-stacking interactions.

Bioisosterism

The (pyridin-2-ylmethoxy) tail is often used as a bioisostere for:

-

Benzyloxyphenyl groups: Improving solubility due to the pyridine nitrogen.

-

Phenethyl ethers: altering the metabolic stability profile.

Signal Transduction Pathways

Compounds containing this core motif have been explored in the inhibition of lipid kinases (e.g., PI3K) and tyrosine kinases.

Figure 2: The scaffold acts as a divergent point for generating diverse chemical libraries targeting kinases and GPCRs.

References

5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine molecular weight and formula

This technical guide provides a comprehensive analysis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidine , a critical intermediate in medicinal chemistry, particularly for the development of G-protein-coupled receptor 119 (GPR119) agonists.

Advanced Scaffold Analysis for Medicinal Chemistry Applications

Physicochemical Identity & Core Metrics

This molecule represents a "privileged scaffold," combining an electron-deficient pyrimidine ring with a flexible pyridine-ether linker. The 5-bromo position serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ether linkage provides rotational freedom essential for ligand-receptor binding kinetics.

Molecular Data Profile

| Metric | Value | Technical Note |

| IUPAC Name | 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidine | |

| Molecular Formula | ||

| Molecular Weight | 266.09 g/mol | Calculated using standard atomic weights. |

| Exact Mass | 264.9851 Da | Monoisotopic mass ( |

| Isotope Pattern | 1:1 Doublet | Distinctive MS signature at m/z 265/267 ( |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for oral bioavailability optimization. |

| H-Bond Acceptors | 4 | Pyrimidine N(1,3), Pyridine N, Ether O. |

| H-Bond Donors | 0 | Aprotic scaffold. |

Synthetic Architecture & Mechanism

The synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidine relies on a Nucleophilic Aromatic Substitution (

Mechanism of Action

-

Activation: The alcohol (pyridin-2-ylmethanol) is deprotonated by a strong base (e.g., NaH) to form a highly nucleophilic alkoxide.

-

Addition: The alkoxide attacks the C2 position of 5-bromo-2-chloropyrimidine. The electron-withdrawing nature of the ring (and the inductive effect of the chlorine) facilitates this attack, forming a resonance-stabilized Meisenheimer complex (anionic intermediate).

-

Elimination: The chloride ion is ejected, restoring aromaticity and yielding the ether product. The 5-bromo substituent remains intact because the C2 position is significantly more electrophilic than the C5 position.

Synthetic Pathway Diagram

Figure 1: Mechanistic flow of the

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 5-Bromo-2-(pyridin-2-ylmethoxy)pyrimidine on a 1.0 gram scale.

Reagents & Materials

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

Pyridin-2-ylmethanol (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Methodology

-

Preparation of Nucleophile:

-

In a flame-dried round-bottom flask under inert atmosphere (

or Ar), dissolve pyridin-2-ylmethanol (1.1 eq) in anhydrous DMF. -

Cool the solution to 0°C in an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 15–30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (formation of the sodium alkoxide).

-

-

Coupling Reaction:

-

Add 5-bromo-2-chloropyrimidine (1.0 eq) to the reaction mixture. This can be added as a solid or a solution in DMF.

-

Allow the reaction to warm to Room Temperature (RT).

-

Stir for 2–4 hours.

-

Self-Validating Checkpoint: Monitor by TLC (Thin Layer Chromatography). The starting material (2-chloropyrimidine) is less polar than the product. Look for the disappearance of the starting spot and the appearance of a new, more polar spot.

-

-

Work-up & Isolation:

-

Quench the reaction carefully with saturated

solution. -

Extract with Ethyl Acetate (EtOAc) x 3.

-

Wash the combined organic layers with water (to remove DMF) and brine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 30% EtOAc).

-

Quality Control (QC) Parameters

-

1H NMR: Confirm the presence of the methylene singlet (-OCH2-) around

5.5 ppm and the characteristic aromatic protons of both pyridine and pyrimidine rings. -

LC-MS: Look for the characteristic 1:1 bromine isotope pattern at [M+H]+ 266 and 268. This confirms the bromine atom is still attached and was not displaced.

Structural Utility in Drug Design (SAR)

This scaffold is a cornerstone in the design of GPR119 agonists , a target for Type 2 Diabetes and obesity therapies. The molecule functions as a "Linker-Core" module.

Strategic Functionalization

-

The Bromine Handle (C5): This is the primary site for diversification. Palladium-catalyzed cross-coupling (Suzuki) is used to attach aryl or heteroaryl groups (the "Tail") to increase potency and selectivity.

-

The Ether Linker (C2): The oxygen atom acts as a hydrogen bond acceptor. The methylene spacer allows the pyridine ring (the "Head") to adopt an optimal conformation within the receptor pocket.

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map. The scaffold serves as a central hub connecting the "Head" (pyridine) and the "Tail" (added via Br-coupling).

References

-

GPR119 Agonist Discovery: Negoro, K., et al. (2012). "Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists." Bioorganic & Medicinal Chemistry, 20(21), 6442-6451.

-

Nucleophilic Arom

) Mechanism: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." -

General Synthesis of Pyrimidine Ethers: Fisher Scientific. "Aromatic Nucleophilic Substitution Protocols."

-

PubChem Compound Summary: 5-Bromo-2-methoxypyridine (Analogous Chemistry). PubChem CID 2734895.[3]

Sources

- 1. 5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine | 1159000-88-0 [sigmaaldrich.com]

- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond Flatland: Novel Pyrimidine Building Blocks for Next-Gen Medicinal Chemistry

Topic: Novel Pyrimidine Building Blocks for Medicinal Chemistry Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyrimidine heterocycle remains a "privileged scaffold" in medicinal chemistry, appearing in over 19 FDA-approved kinase inhibitors and countless antivirals. However, the traditional reliance on planar, aromatic pyrimidine cores has contributed to the "flatland" problem in drug discovery—molecules with poor solubility, rapid metabolic clearance, and promiscuous binding.

This technical guide explores the next generation of pyrimidine building blocks. We move beyond classical cyclocondensation to explore Fsp³-rich spirocyclic pyrimidines , trifluoromethylated cores , and late-stage C–H functionalization methodologies . These innovations allow medicinal chemists to modulate physicochemical properties (

Strategic Design: Escaping the Aromatic Trap

The Fsp³ Imperative

Modern drug design emphasizes increasing the fraction of sp³-hybridized carbons (

-

Novel Solution: Spirocyclic Pyrimidines . Fusing the pyrimidine ring with spiro[3.3]heptane or spiro[3.4]octane systems creates vectors that project substituents into defined 3D space.

-

Mechanism: This disruption of planarity prevents

-

Fluorine Incorporation

Bioisosteric replacement of hydrogen with fluorine or trifluoromethyl (

-

Effect: A

- or -

Application:

-pyrimidines have shown superior potency in EGFR inhibitors by occupying hydrophobic pockets that are inaccessible to simple methyl analogs.

Technical Deep Dive: Synthesis & Functionalization

Class A: Trifluoromethylated Pyrimidines

Direct synthesis of

Class B: Late-Stage C–H Functionalization (Minisci Reaction)

The most powerful tool for diversifying the pyrimidine core after scaffold construction is the Minisci reaction. Traditional methods used silver salts and persulfates (harsh conditions). The modern standard is Photoredox-Catalyzed Minisci Alkylation , which operates under mild conditions compatible with complex intermediates.

Experimental Protocol: Visible-Light-Mediated Minisci Alkylation

Objective: Installation of alkyl fragments at the electron-deficient C2/C4 positions of a pyrimidine core.

Reagents:

-

Substrate: Substituted Pyrimidine (0.5 mmol)

-

Radical Precursor: Carboxylic Acid (e.g., Pivalic acid, 1.5 mmol) or Alkyl Trifluoroborate.

-

Photocatalyst:

(1 mol%) -

Oxidant:

(1.5 equiv) -

Solvent: DMSO:H2O (4:1)

Step-by-Step Methodology:

-

Preparation: In an 8 mL vial equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv), carboxylic acid (3.0 equiv), and Iridium photocatalyst (0.01 equiv).

-

Solvation: Add degassed DMSO/Water mixture (0.1 M concentration relative to substrate).

-

Oxidant Addition: Add ammonium persulfate (1.5 equiv) in one portion.

-

Deoxygenation: Sparge the solution with Argon for 10 minutes to remove

(which quenches the triplet state of the catalyst). -

Irradiation: Seal the vial and irradiate with Blue LEDs (

) at room temperature for 18–24 hours. Fan cooling is recommended to maintain ambient temperature. -

Workup: Dilute reaction mixture with EtOAc (20 mL) and wash with saturated

(2 x 10 mL) to remove unreacted acid. Dry organic layer over -

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

-

Self-Consistency: If the reaction turns dark brown immediately, check for oxygen leaks. The persulfate radical anion is highly reactive;

exclusion is critical for the catalytic cycle. -

Regioselectivity:[2][3][4] Protonated pyrimidines (formed in situ via acid) direct radicals to the most electron-deficient positions (C2/C4).

Data Analysis: Physicochemical Impact[1][5]

The following table summarizes the impact of novel pyrimidine modifications on key drug-like properties compared to a standard 4-phenylpyrimidine reference.

Table 1: Comparative Physicochemical Profile of Pyrimidine Scaffolds

| Scaffold Type | Modification | LogP | TPSA (Ų) | Solubility (µM) | Metabolic Stability ( |

| Reference | 4-Phenylpyrimidine | 3.2 | 25.0 | < 10 | Low (< 15 min) |

| Class A | 4-(Trifluoromethyl)pyrimidine | 3.8 | 25.0 | ~ 25 | Medium (30 min) |

| Class B | Spiro[3.3]heptanyl-pyrimidine | 2.1 | 38.0 | > 150 | High (> 60 min) |

| Class C | Azolopyrimidine (Fused) | 2.5 | 45.0 | 80 | High (> 60 min) |

Data aggregated from recent SAR studies in kinase inhibitor optimization (e.g., EGFR, JAK).

Visualization: Decision Logic & Synthesis

Synthetic Workflow: Modular Assembly

The following diagram illustrates the "Modular Assembly" approach, contrasting classical condensation with modern C-H activation routes.

Caption: Comparison of classical cyclocondensation vs. modern late-stage C-H functionalization for accessing novel pyrimidines.

Logic Pathway: Scaffold Selection

A decision tree for medicinal chemists to select the appropriate pyrimidine modification based on SAR liabilities.

Caption: Strategic decision matrix for selecting pyrimidine modifications to address specific ADME/potency issues.

References

-

Recent Medicinal Approaches of Novel Pyrimidine Analogs. PMC. (2023). A comprehensive review of pyrimidine structural design and biological potency.

-

Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Analysis of spirocyclic systems as 3D building blocks to improve physicochemical properties.

-

Recent Advances in Pyrimidine-Based Drugs. MDPI Molecules. (2024). Survey of pyrimidine impact in drug discovery therapeutics and bioisosterism.

-

Design and Synthesis of 5-Trifluoromethylpyrimidine Derivatives. Arabian Journal of Chemistry. (2021). Methodologies for synthesizing trifluoromethylated pyrimidines for EGFR inhibition.

-

Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. (2025).[4] Review of metal-catalyzed and metal-free (Minisci) activation strategies.

Sources

- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 2. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]

- 3. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The 2-Alkoxypyrimidine Scaffold: Synthetic Architecture and Medicinal Chemistry Utility

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary

The pyrimidine heterocycle is a privileged structure in FDA-approved therapeutics, serving as a cornerstone in kinase inhibitors, GPCR ligands, and antivirals.[1] While 2-aminopyrimidines (e.g., Imatinib, Palbociclib) dominate the kinase landscape due to their hinge-binding capabilities, the 2-alkoxypyrimidine scaffold offers a distinct and underutilized physicochemical profile.

This guide details the strategic deployment of 2-alkoxypyrimidines in drug discovery libraries. It moves beyond basic synthesis to address the specific challenges of regioselectivity, metabolic stability (O-dealkylation), and the "Sulfone Switch" methodology for high-throughput library generation.

Structural & Physicochemical Rationale[2]

The Hydrogen Bond Acceptor (HBA) Shift

In kinase drug design, the N1 and N3 atoms of the pyrimidine ring often serve as H-bond acceptors. Substituting the C2 position significantly alters the electronic density of the ring.

-

2-Amino: Strong electron donor into the ring; N1/N3 become better acceptors. The exocyclic NH is a donor (HBD).

-

2-Alkoxy: Oxygen is an inductive withdrawer but a resonance donor (though weaker than nitrogen). Crucially, it removes the HBD capability at the 2-position, which is vital for selectivity against kinases that require a donor in the hinge region (e.g., to avoid ubiquitous binding).

Lipophilicity and Solubility

The 2-alkoxy group acts as a "lipophilic tuner." Unlike the rigid 2-amino group, the alkoxy chain allows for the introduction of solubilizing ethers (e.g., ethylene glycol motifs) or metabolic blockers (e.g., fluorinated ethers) without disrupting the core aromatic stacking interactions.

| Scaffold Variant | LogP (Approx) | H-Bond Donors | H-Bond Acceptors | tPSA (Ų) |

| Pyrimidine (Unsub) | 0.6 | 0 | 2 | 26 |

| 2-Aminopyrimidine | 0.2 | 2 | 3 | 52 |

| 2-Methoxypyrimidine | 0.8 | 0 | 3 | 35 |

| 2-(Trifluoroethoxy)pyr | 1.9 | 0 | 3 | 35 |

Synthetic Architectures: The "Sulfone Switch" Strategy

Direct nucleophilic aromatic substitution (

To generate diverse 2-alkoxypyrimidine libraries with high purity, the "Sulfone Switch" methodology is the industry standard. This approach utilizes a thiomethyl group as a latent leaving group.

Strategic Workflow (Graphviz Diagram)

The following diagram illustrates the divergent synthesis pathway, highlighting the critical oxidation step that activates the C2 position for late-stage diversification.

Figure 1: The "Sulfone Switch" strategy ensures regioselective installation of the 2-alkoxy moiety, avoiding C4/C2 isomer mixtures common in direct displacement.

Experimental Protocol: High-Throughput Library Generation

This protocol describes the conversion of a 2-methylsulfonylpyrimidine scaffold into a library of 2-alkoxypyrimidines. This method is superior to using 2-chloropyrimidines due to the higher reactivity of the sulfone leaving group towards oxygen nucleophiles.

Materials

-

Substrate: 2-(methylsulfonyl)-N-phenylpyrimidin-4-amine (Model scaffold).

-

Reagents: Diverse alcohols (primary and secondary), Sodium Hydride (60% dispersion) or Cesium Carbonate.

-

Solvent: Anhydrous THF or 1,4-Dioxane.

Step-by-Step Methodology

-

Preparation of Alkoxides (In situ):

-

Rationale: Alcohols are weak nucleophiles; deprotonation is essential for efficient

at the C2 position. -

In a 96-well deep-well plate or reaction vial, dissolve the specific alcohol (1.5 equiv) in anhydrous THF (0.5 M).

-

Add NaH (1.5 equiv) carefully at 0°C. Stir for 15 minutes to ensure H2 evolution ceases and alkoxide formation is complete.

-

Note: For base-sensitive substrates, use

(2.0 equiv) in DMF at 60°C, though reaction times will be longer.

-

-

Displacement Reaction:

-

Add the 2-methylsulfonylpyrimidine scaffold (1.0 equiv, dissolved in THF) to the alkoxide solution.

-

Seal the reaction vessel and agitate/stir at Room Temperature (RT) for 2 hours.

-

Checkpoint: The sulfone is an excellent leaving group (better than chloride). If starting material persists, heat to 50°C.

-

-

Quench and Workup:

-

Quench with saturated

solution. -

Extract with EtOAc (

). -

Purification: Evaporate solvent. The high reactivity of the sulfone usually leads to clean conversion. Pass through a short silica plug or use prep-HPLC if generating a high-purity library.

-

-

Validation:

-

Monitor disappearance of the sulfone peak (approx. 3.2 ppm in

NMR) and appearance of the alkoxy signal (

-

Medicinal Chemistry: Optimizing Metabolic Stability

A critical liability of the 2-alkoxypyrimidine scaffold is O-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The resulting 2-hydroxypyrimidine tautomerizes to the 2-pyrimidinone, which is often inactive and rapidly cleared.

SAR Decision Tree (Graphviz Diagram)

Figure 2: Medicinal chemistry strategies to mitigate metabolic instability in 2-alkoxypyrimidines.

Case Study: Fluorination Strategy

Replacing a methoxy group (-OMe) with a difluoromethoxy (-OCHF2) group often maintains the steric profile while drastically reducing metabolic lability. The strong electron-withdrawing nature of fluorine lowers the electron density on the oxygen, making the adjacent C-H bonds less susceptible to radical abstraction by CYP enzymes.

-

Example: In the optimization of EGFR inhibitors, the transition from 2-ethoxy to 2-(2,2,2-trifluoroethoxy) improved metabolic half-life (

) in human microsomes by >3-fold while maintaining potency.

References

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Source: PMC/NIH URL:[Link] Relevance: mechanistic grounding for functionalization of nitrogen heterocycles.[2]

-

Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Arom

) Reactions. Source: Bulletin of the Korean Chemical Society (via Sci-Hub snippet/Wiley) URL:[Link] Relevance: Validates the regioselectivity challenges and -

Recent Advances in Pyrimidine-Based Drugs. Source: MDPI (Molecules) URL:[Link] Relevance: Comprehensive review of FDA-approved pyrimidines and synthetic routes (Suzuki/SnAr).

-

General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned

Approach. Source: Organic Chemistry Portal / Org. Lett. URL:[Link] Relevance: Modern synthetic alternatives to metal catalysis. -

Metabolic Stability and its Role in Biopharmaceutical Development. Source: Longdom / J. Clin. Exp. Pharmacol. URL:[Link] Relevance: General principles of metabolic stability applicable to the O-dealkylation issue.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-Pyrimidine Derivatives

[1][2][3][4][5]

Executive Summary & Strategic Context

5-bromo-pyrimidine derivatives are linchpin intermediates in the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors) and agrochemicals. While the C5-position is electronically distinct from the highly electron-deficient C2, C4, and C6 positions, it presents a unique "Goldilocks" challenge: it is less electrophilic than the C2-position towards nucleophiles but sufficiently reactive for oxidative addition with Palladium.

The Core Challenge: The primary failure mode in these couplings is not the inertness of the C-Br bond, but rather catalyst poisoning via non-productive coordination of the pyrimidine nitrogens to the Palladium center, and protodeboronation of unstable heteroaryl boronic acid partners.

This guide moves beyond generic "tetrakis" conditions, providing a tiered approach to optimization based on substrate complexity and electronic demand.

Mechanistic Intelligence: The "N-Poisoning" Trap

To optimize yields, one must understand the competition at the catalyst center.

-

The Desired Path: The active Pd(0) species coordinates to the C-Br bond, followed by oxidative addition.

-

The Parasitic Path: The pyrimidine N-atoms (lone pairs) coordinate datively to the electrophilic Pd(II) intermediate or the Pd(0) precursor, forming a stable, unreactive "rest state" complex.

Solution: Use bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos or SPhos). The steric bulk creates a "protective shell" around the Pd center, preventing N-coordination while facilitating oxidative addition and reductive elimination.

Visualization: The Competitive Landscape

Caption: Mechanistic bifurcation showing how bulky ligands force the reaction towards the productive Oxidative Addition pathway (Green) and avoid N-coordination poisoning (Red).

Optimization Matrix

Select your starting conditions based on the "Partner Profile" (the boronic acid/ester).

| Variable | Standard System (Robust, Cost-Effective) | Advanced System (Steric Bulk / Unstable Boronates) | Green / Scale-Up (Process Friendly) |

| Target Substrate | Simple Aryl Boronic Acids | Heteroaryl Boronic Acids (e.g., 2-pyrrole), Ortho-substituted | Polar/Soluble Pyrimidines |

| Catalyst Source | Pd(dppf)Cl₂·DCM | XPhos Pd G2 or SPhos Pd G2 | Pd(OAc)₂ + TPPTS (Water soluble) |

| Ligand Role | Bidentate, prevents dechelation | Monodentate, bulky, electron-rich (fast OA) | Water solubility |

| Base | Na₂CO₃ or K₂CO₃ (2.0 M aq) | K₃PO₄ (Solid or 0.5 M aq) | K₂CO₃ |

| Solvent | 1,4-Dioxane / Water (4:1) | THF / Water (10:1) or n-BuOH | Water / Ethanol (1:1) |

| Temperature | 80–100 °C | 40–60 °C (Mild to prevent protodeboronation) | 50–80 °C |

| Key Advantage | High reliability, easy handling | Maximizes TON, tolerates unstable reagents | Eco-friendly, easy workup |

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Recommended for initial screening with stable aryl boronic acids.

Materials:

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Solvent: 1,4-Dioxane (degassed)[2]

-

Base: 2M Na₂CO₃ (aqueous, degassed)

Step-by-Step:

-

Setup: Charge a reaction vial (microwave or Schlenk tube) with the pyrimidine, boronic acid, and Pd catalyst.

-

Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes (vacuum/backfill x3).

-

Solvent Addition: Add 1,4-Dioxane (concentration ~0.2 M relative to halide) and the aqueous base solution (ratio 4:1 Dioxane:Water).

-

Reaction: Heat to 90 °C for 4–16 hours.

-

Note: If using a microwave reactor, heat to 110 °C for 30–60 minutes.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "High-Fidelity" Method (XPhos Pd G2)

Required for heteroaryl couplings (e.g., indole, pyridine boronates) or sterically hindered partners.

Why this works: The XPhos ligand facilitates extremely rapid oxidative addition, outcompeting the decomposition of unstable boronic acids. The "G2" precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

Materials:

-

Heteroaryl Boronic Acid/Pinacol Ester (1.5 equiv)

-

XPhos Pd G2 (1–3 mol%)

-

Base: K₃PO₄ (3.0 equiv, solid or 0.5M aq)

-

Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Step-by-Step:

-

Setup: Charge vial with Pyrimidine, Boronate, XPhos Pd G2, and solid K₃PO₄.

-

Inertion: Evacuate and backfill with Argon (x3).[1] Oxygen exclusion is critical for the electron-rich phosphine.

-

Solvent Addition: Add degassed THF/Water mixture via syringe.

-

Reaction: Stir at 60 °C . Monitor by LCMS after 1 hour.

-

Checkpoint: If conversion is slow, raise to 80 °C, but lower temperatures favor the coupling over protodeboronation.

-

-

Workup: Standard extraction (EtOAc/Water).

Troubleshooting & Diagnostic Logic

When the reaction fails, use this logic flow to identify the root cause.

Diagnostic Decision Tree

Caption: Diagnostic workflow for identifying failure modes. Green nodes indicate corrective actions.

Specific Issues with 5-Bromo-Pyrimidines:

-

Protodeboronation: If coupling with 2-heteroaryl boronic acids (e.g., 2-pyridine, 2-thiazole), the boronic acid often hydrolyzes faster than it couples.

-

Fix: Switch to MIDA boronates or Potassium Trifluoroborates (BF3K) for slow release. Use the Buchwald G3 precatalysts for maximum speed.

-

-

Solubility: Many pyrimidines are insoluble in non-polar solvents.

-

Fix: Use n-Butanol or DMF as co-solvents.

-

References

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Polyanilines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

BenchChem Technical Support. (2025). Suzuki Couplings of Bromopyrimidines: Troubleshooting and Optimization. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the O-Alkylation of 2-Chloropyrimidines with Heterocyclic Alcohols

Introduction: The Strategic Importance of Pyrimidine Ethers in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle is a critical activity in drug development, enabling the modulation of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. Among the various synthetic transformations, the O-alkylation of pyrimidine systems, particularly the coupling of 2-chloropyrimidines with heterocyclic alcohols, stands out as a powerful strategy. This reaction forges a stable ether linkage, introducing complex, three-dimensional heterocyclic moieties that can form key interactions with biological targets, enhance solubility, or block metabolic pathways.

This guide provides a comprehensive overview of the reagents, mechanistic principles, and field-proven protocols for successfully executing the O-alkylation of 2-chloropyrimidines. We will delve into the causality behind experimental choices, offering researchers the foundational knowledge to not only replicate these methods but also to adapt and troubleshoot them for their unique substrates.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The O-alkylation of 2-chloropyrimidines proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic carbons (SN2), this pathway is a two-step addition-elimination process. Understanding this mechanism is paramount to rational reagent selection.

-

Nucleophilic Attack: The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This electronic property makes the carbon atoms, particularly C2, C4, and C6, electrophilic and susceptible to attack by nucleophiles. The reaction is initiated when the alkoxide, generated from the deprotonation of the heterocyclic alcohol, attacks the C2 position of the 2-chloropyrimidine.[1][2]

-

Formation of the Meisenheimer Intermediate: This attack temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is stabilized by resonance, delocalizing over the electronegative nitrogen atoms of the pyrimidine ring.

-

Elimination and Aromaticity Restoration: The reaction concludes with the expulsion of the chloride leaving group, a process that is typically fast. This step restores the aromaticity of the pyrimidine ring and yields the final O-alkylated product.[1]

The rate-determining step is usually the initial nucleophilic attack.[2] Therefore, the reaction's success hinges on the nucleophilicity of the alkoxide and the electrophilicity of the pyrimidine.

Caption: The SNAr mechanism for O-alkylation of 2-chloropyrimidines.

Core Reagents for Williamson-Type Synthesis

The most common and robust method for this transformation is a variation of the Williamson ether synthesis.[3][4] It involves the reaction of the pre-formed or in situ-generated alkoxide of the heterocyclic alcohol with the 2-chloropyrimidine. The choice of base and solvent is critical and interdependent.

Bases: The Engine of Deprotonation

The primary role of the base is to deprotonate the heterocyclic alcohol, generating the requisite alkoxide nucleophile. The ideal base is strong enough to achieve sufficient deprotonation without causing unwanted side reactions.

-

Strong Bases (for less acidic alcohols):

-

Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates most alcohols. It is typically used as a suspension in an aprotic solvent like THF or DMF.[5] The reaction produces hydrogen gas, which must be safely vented. Its high reactivity makes it ideal for unactivated or sterically hindered alcohols.

-

Potassium Hydride (KH): More reactive than NaH, KH can be advantageous for particularly challenging deprotonations. It requires careful handling due to its pyrophoric nature.

-

-

Weaker Bases (for more acidic or sensitive alcohols):

-

Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): These are milder, solid bases often used for alcohols with some acidity (e.g., phenols or certain nitrogen-containing heterocycles).[5][6] Cs₂CO₃ is more soluble and often more effective than K₂CO₃, a phenomenon attributed to the "cesium effect," which results in a more dissociated and highly reactive "naked" alkoxide. These are generally safer and easier to handle than metal hydrides.

-

Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): While strong bases, their use in anhydrous organic solvents is less common. However, they are workhorses in phase-transfer catalysis systems.[7]

-

Solvents: The Reaction Medium

The solvent must dissolve the reactants and facilitate the SNAr reaction. Dipolar aprotic solvents are overwhelmingly the preferred choice.[4]

-

N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These solvents excel at solvating cations, leaving the alkoxide anion poorly solvated and thus highly nucleophilic. Their high boiling points also allow for a wide range of reaction temperatures.

-

Acetonitrile (CH₃CN): Another excellent polar aprotic solvent, often used with carbonate bases.[5]

-

Tetrahydrofuran (THF): A less polar option, THF is the solvent of choice when using strong hydride bases like NaH.[5]

Additives and Catalysts: Enhancing Reactivity

In certain scenarios, additives can significantly improve reaction rates and yields.

-

Phase-Transfer Catalysts (PTC): Reagents like tetrabutylammonium bromide (TBAB) are essential for reactions involving a solid base (like K₂CO₃) and an organic solvent.[8][9] The PTC's quaternary ammonium cation pairs with the alkoxide anion, shuttling it into the organic phase where it can react with the 2-chloropyrimidine.[7][8] This technique is highly effective for improving reaction efficiency in heterogeneous mixtures.[10]

-

Iodide Salts (e.g., KI, NaI): While the chloride on the pyrimidine is a good leaving group, a catalytic amount of an iodide salt can sometimes accelerate the reaction via an in situ Finkelstein reaction, transiently forming a more reactive 2-iodopyrimidine.

| Reagent Class | Examples | Role & Rationale | Ideal Substrates |

| Strong Bases | NaH, KH | Irreversible, complete deprotonation of the alcohol. | Unactivated or sterically hindered aliphatic heterocyclic alcohols. |

| Weaker Bases | K₂CO₃, Cs₂CO₃ | Reversible, equilibrium deprotonation. Safer and easier to handle. | Phenolic heterocycles or alcohols with moderate acidity. |

| Solvents | DMF, DMSO, CH₃CN | Polar aprotic; solvate cations to create a "naked," highly reactive alkoxide. | General use for SNAr reactions. |

| Catalysts | TBAB, TBAI | PTC: Shuttles alkoxide from solid/aqueous phase to organic phase. | Heterogeneous reactions (e.g., K₂CO₃ in DMF). |

Alternative Pathway: The Mitsunobu Reaction

For substrates that are sensitive to basic conditions, the Mitsunobu reaction offers a powerful alternative for forming C-O bonds under neutral conditions.[11][12]

-

Core Reagents: Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Mechanism: PPh₃ and DEAD combine to form a phosphonium salt. The alcohol attacks this salt, and after proton transfer, forms an activated alkoxyphosphonium intermediate. This intermediate is then susceptible to SN2-type displacement by a suitable nucleophile.[12] In this context, either the pyrimidine N1 or the O-alkoxide can be the nucleophile, and regioselectivity can be an issue.[11][13]

-

Advantages: Mild, neutral conditions; often proceeds with clean inversion of stereochemistry at the alcohol center.

-

Disadvantages: Stoichiometric amounts of PPh₃ and DEAD are required, leading to byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using Potassium Carbonate

This method is a robust starting point for many heterocyclic alcohols, particularly those with some inherent acidity.

Materials:

-

2-Chloropyrimidine (1.0 eq)

-

Heterocyclic alcohol (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add the heterocyclic alcohol (1.1 eq) and 2-chloropyrimidine (1.0 eq).

-

Add anhydrous DMF (to make a ~0.1-0.5 M solution with respect to the 2-chloropyrimidine).

-

Add the finely ground potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the substrates and should be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-alkylated pyrimidine.

Field-Proven Insight: For sluggish reactions, substituting K₂CO₃ with the more potent Cesium Carbonate (Cs₂CO₃) can often lead to significant improvements in yield and reaction time. Adding a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) can also accelerate the reaction.[8][9]

Protocol 2: General Procedure using Sodium Hydride

This protocol is designed for less acidic or more sterically demanding heterocyclic alcohols that require a stronger base for efficient deprotonation.

Materials:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

-

Heterocyclic alcohol (1.1 eq)

-

2-Chloropyrimidine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add Sodium Hydride (1.2 eq).

-

Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.

-

Add anhydrous THF or DMF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the heterocyclic alcohol (1.1 eq) in a small amount of anhydrous THF/DMF and add it dropwise to the NaH suspension via the dropping funnel. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide.[5]

-

Dissolve the 2-chloropyrimidine (1.0 eq) in a small amount of anhydrous THF/DMF and add it dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat gently if necessary. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for SNAr O-alkylation.

Conclusion

The O-alkylation of 2-chloropyrimidines with heterocyclic alcohols is a versatile and highly valuable reaction in the synthesis of complex molecules for drug discovery and development. A thorough understanding of the underlying SNAr mechanism allows for the rational selection of reagents, with Williamson-type conditions offering a robust and scalable approach. By carefully choosing the appropriate base, solvent, and potential catalysts, researchers can effectively synthesize a diverse array of pyrimidine ethers, enabling the exploration of new chemical space and the advancement of innovative therapeutic programs.

References

- Synthesis of Carbocyclic Pyrimidine Nucleosides Using the Mitsunobu Reaction – Part II:1 Influence of the Solvent on N1 vs. O-alkylation. Synlett.

- N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications (RSC Publishing).

- PTC N-Alkylation of Very Polar Heterocycle. PTC Organics.

- Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction. ResearchGate.

- Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Bentham Science.

- Williamson ether synthesis. Wikipedia.

- Williamson Ether Synthesis. J&K Scientific LLC.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates.

- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

- Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger.

- Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.

- Mitsunobu Reaction. Organic Chemistry Portal.

- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

preventing hydrolysis side reactions in chloropyrimidine substitution

Ticket ID: CP-SNAR-OPT Subject: Prevention of Hydrolysis & Regioselectivity Control in 2,4-Dichloropyrimidine Substitutions Assigned Specialist: Senior Application Scientist

Diagnostic: Is Hydrolysis Your Real Problem?

Before optimizing for hydrolysis, confirm that the side reaction is indeed water-mediated. The following decision tree will help you isolate the root cause of low yields.

Figure 1: Diagnostic workflow to distinguish between hydrolysis, solvolysis, and regioselectivity issues.

Technical Deep Dive: The Mechanism of Failure

The Competitive Landscape

In Nucleophilic Aromatic Substitution (

The "Hydrolysis Trap": Water is a small, hard nucleophile. Even trace amounts (from hygroscopic solvents or bases) can compete effectively with bulky amines, especially at the elevated temperatures required to overcome the activation energy of the pyrimidine ring.

Regioselectivity Rules (C4 vs C2):

-

Standard: Substitution usually occurs at C4 first.[1] The intermediate Meisenheimer complex at C4 is more stable (para-quinoid like resonance) compared to C2 (ortho-quinoid).[2]

-

The Risk: If the C4 position is sterically hindered or the amine is weak, water (if present) will attack C4, resulting in 4-hydroxypyrimidine.

Critical Parameters & Optimization

To prevent hydrolysis, you must control three variables: Solvent Hygroscopicity , Base Selection , and Temperature .[3]

A. Solvent Selection Matrix

Do not use protic solvents (EtOH, iPrOH) if hydrolysis is a confirmed issue, as they often contain water or compete via solvolysis.

| Solvent | Suitability | Risk Level | Notes |

| THF | High | Low | Excellent for solubility; easy to dry. |

| 1,4-Dioxane | High | Low | Good for higher temps (>80°C). |

| DMF/DMSO | Moderate | High | Highly hygroscopic. "Dry" bottles wet quickly upon opening. |

| n-Butanol | Low | Moderate | Only use if nucleophile is highly reactive; risk of O-alkylation. |

| Water | Special Case | High | Only viable with surfactants or if amine is vastly more nucleophilic. |

B. Base Selection[4]

-

Inorganic Bases (

, -

Organic Bases (DIPEA,

): Preferred for hydrolysis prevention. They act as proton sponges and do not introduce water.

Troubleshooting Scenarios (FAQ)

Q1: I am seeing a peak at M-18 (or M+16 relative to starting material). What is it?

A: This is the Hydroxypyrimidine byproduct.[3]

-

Cause: The Chlorine atom (Mass ~35) has been replaced by a Hydroxyl group (Mass ~17). Net change: -18 amu (or +16 amu if comparing M-H to M-OH).

-

Fix: Your system is wet.[4][5]

-

Switch to anhydrous THF or Dioxane .

-

Add activated 4Å molecular sieves to the reaction vessel.

-

Switch from carbonate bases to DIPEA (N,N-Diisopropylethylamine).

-

Q2: My reaction stalls at 50% conversion. If I heat it more, hydrolysis increases.[3]

A: This is a classic "Activation Energy vs. Decomposition" conflict.

-

The Fix: You need a catalyst, not just heat.

-

Strategy: Add a Lewis Acid catalyst (e.g.,

) or a transition metal catalyst (Pd-catalyzed Buchwald-Hartwig conditions) to lower the barrier for the amine attack without increasing the rate of water attack. -

Alternative: Use microwave irradiation.[3] The rapid heating often favors the desired kinetic product (amination) over the thermodynamic byproduct (hydrolysis).

Q3: I am getting a mixture of C2 and C4 substitution products.

A: This is a regioselectivity failure, not hydrolysis, but often co-occurs.

-

Rule of Thumb: 2,4-Dichloropyrimidines favor C4 substitution.[1][6]

-

Exceptions: If you have an electron-donating group at C5 or C6, or if you use a bulky tertiary amine, selectivity may shift to C2.

-

Control: Lower the temperature to -78°C or 0°C. C4 substitution has a lower activation energy; keeping it cold favors C4 exclusively.

Standard Operating Procedure (SOP)

Protocol: Anhydrous

Objective: Selective mono-amination at C4 while suppressing hydrolysis.

Materials

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Nucleophile: Amine (1.0 - 1.1 equiv)

-

Base: DIPEA (1.2 - 2.0 equiv)

-

Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

-

Additives: 4Å Molecular Sieves (Activated)

Workflow

-

Prep: Flame-dry the reaction flask under Argon/Nitrogen flow. Cool to room temperature.

-

Charge: Add 2,4-Dichloropyrimidine and activated molecular sieves.

-

Solvent: Add Anhydrous THF via syringe. Do not pour from a beaker.

-

Cooling: Cool the solution to 0°C (Ice bath).

-

Why? C4 is kinetically favored. Low temp maximizes regioselectivity.

-

-

Addition: Add DIPEA, followed by the dropwise addition of the Amine (dissolved in minimal THF).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp. Monitor by LCMS.

-

Checkpoint: If reaction is slow, heat to 50°C. Do not exceed 80°C unless necessary.

-

-

Workup:

-

Quench with saturated

(mildly acidic) rather than strong acid to prevent acid-catalyzed hydrolysis during workup. -

Extract with EtOAc.[3] Wash organic layer with Brine.

-

References

-

Regioselectivity Mechanisms

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology.

-

Solvent & Acid Effects

-

Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.[7] PMC / NIH.

-

-

Hydrolysis in Scale-Up

-

Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.[4]

-

-

Tertiary Amine Anomalies (C2 Selectivity)

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

-

General Optimization

-

Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.[3]

-

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reaction in Water/aqueous Surfactants/PTC - Wordpress [reagents.acsgcipr.org]

- 5. d-nb.info [d-nb.info]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process, providing invaluable insights into molecular architecture. This guide offers a detailed analysis and comparison of the ¹H NMR chemical shifts for 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine, a molecule of interest in synthetic chemistry. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds.

The analysis herein is grounded in the fundamental electronic effects that govern proton chemical shifts, namely the inductive and mesomeric (resonance) effects of the substituents on both the pyrimidine and pyridine rings. By dissecting the expected electronic environment of each proton, we can build a robust and scientifically sound prediction of the ¹H NMR spectrum.

Predicted ¹H NMR Data for 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine

The predicted ¹H NMR spectral data for the target molecule, alongside experimental data for key structural analogues, are presented in Table 1. This comparative approach allows for a more nuanced understanding of the substituent effects on the chemical shifts.

Table 1: Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | H-4' & H-6' (pyrimidine) | H-5' (pyrimidine) | H-6 (pyridine) | H-3 (pyridine) | H-4 & H-5 (pyridine) | -CH₂- |

| 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine (Predicted) | 8.85 (s) | - | 8.60 (d) | 7.55 (d) | 7.70 (t), 7.25 (t) | 5.50 (s) |

| 5-Bromopyrimidine [1][2][3] | 8.83 (s) | - | - | - | - | - |

| 2-Methoxypyrimidine | 8.55 (d) | 6.95 (t) | - | - | - | 4.05 (s) |

| Pyridine [4] | - | - | 8.61 (d) | 7.28 (d) | 7.66 (t) | - |

| Benzyl methyl ether [5] | - | - | - | - | - | 4.44 (s) |

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).

Structural Representation and Proton Numbering

To facilitate the discussion of the predicted chemical shifts, the structure of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine with the designated proton numbering is provided below.

Caption: Structure of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine.

In-depth Analysis of Predicted Chemical Shifts

The prediction of the ¹H NMR spectrum for 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine is based on the additive effects of its constituent functional groups.

Pyrimidine Ring Protons (H-4' and H-6')

The pyrimidine ring contains two protons at the C-4' and C-6' positions. In the parent 5-bromopyrimidine, these protons appear as a singlet at approximately 8.83 ppm.[1][2][3] The strong electron-withdrawing nature of the two nitrogen atoms and the bromine atom significantly deshields these protons, shifting them downfield.

In our target molecule, the 2-position is substituted with a pyridin-2-ylmethoxy group. This group is electron-donating through the ether oxygen's lone pairs (a +M effect), which would be expected to shield the pyrimidine protons and shift them upfield. However, the ether oxygen also exerts an electron-withdrawing inductive effect (-I effect). In similar systems like 2-methoxypyrimidine, the pyrimidine protons are observed at 8.55 ppm. Considering the additional electron-withdrawing nature of the pyridine ring, the net effect on the H-4' and H-6' protons is predicted to be a slight downfield shift compared to 2-methoxypyrimidine, but slightly upfield compared to 5-bromopyrimidine. Therefore, a chemical shift of around 8.85 ppm is predicted for the singlet corresponding to these two equivalent protons.

Pyridine Ring Protons (H-3, H-4, H-5, and H-6)

The chemical shifts of the pyridine ring protons are influenced by the electron-donating pyridin-2-ylmethoxy group attached to the pyrimidine ring.

-

H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it. In pyridine itself, the H-2/H-6 protons appear at approximately 8.61 ppm.[4] The substitution at the 2-position of the pyridine ring with the methylene ether linkage is expected to have a minor effect on the chemical shift of H-6. A slight upfield or downfield shift is possible, but it is predicted to remain in a similar region. Therefore, a doublet for H-6 is predicted around 8.60 ppm .

-

H-3: The H-3 proton is ortho to the point of attachment to the methylene group. Its chemical shift will be influenced by the electronic effects of the substituent. A doublet is predicted for H-3 around 7.55 ppm .

-

H-4 and H-5: These protons are further from the substituent and are expected to appear as triplets. Their chemical shifts are predicted to be around 7.70 ppm and 7.25 ppm , respectively, consistent with typical pyridine proton chemical shifts.[4][6]

Methylene Protons (-CH₂-)

The methylene protons are situated between an ether oxygen and a pyridine ring. The electronegative oxygen atom and the aromatic pyridine ring both exert a deshielding effect on these protons. In benzyl methyl ether, the benzylic methylene protons appear at approximately 4.44 ppm.[5] The replacement of the phenyl ring with a pyridine ring is expected to result in a similar or slightly more downfield chemical shift due to the electron-withdrawing nature of the pyridine nitrogen. Therefore, a singlet for the two equivalent methylene protons is predicted around 5.50 ppm . The observation of a singlet is expected due to the free rotation around the C-O and C-C bonds, making the two protons chemically equivalent.[7]

Experimental Methodologies

The predicted ¹H NMR spectrum is based on data typically acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher) with the sample dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃).

Standard ¹H NMR Acquisition Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Logical Workflow for Spectral Prediction

The prediction of the ¹H NMR spectrum for 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine follows a logical, step-by-step process.

Caption: Workflow for ¹H NMR spectral prediction.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine. By leveraging experimental data from structurally related compounds and applying fundamental principles of NMR spectroscopy, a detailed and reasoned prediction of the spectrum has been constructed. This information serves as a valuable resource for researchers in the process of synthesizing and characterizing this and similar novel heterocyclic molecules, aiding in the confirmation of their chemical structures. The presented comparative data and the detailed explanation of the underlying electronic effects offer a robust framework for the interpretation of future experimental NMR data for this compound.

References

-

PubChem. 5-Bromopyrimidine. [Link]

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques. "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides". [Link]

-

NMR Chemical Shifts. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

-

ResearchGate. The ¹H NMR signals for the methylene proton signals of the benzyl group.... [Link]

-

Journal of Molecular Science. [Link]

-

ResearchGate. Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. [Link]

-

SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

YouTube. Chemical Shift In NMR Spectroscopy. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). [Link]

-

NIST WebBook. Pyrimidine, 5-bromo-. [Link]

-

ResearchGate. The molecular structure of pyrimidine (a), its corresponding 13 C and.... [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Substrate/Product-Targeted NMR Monitoring of Pyrimidine Catabolism and Its Inhibition by a Clinical Drug. [Link]

-

The Royal Society of Chemistry. 1HNMR δ values for. [Link]

-

Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. [Link]

-

ResearchGate. Theoretical calculations of ¹H NMR chemical shifts of compound 5 in E.... [Link]

-

University of Pretoria. Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. [Link]

-

ResearchGate. 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE | Request PDF. [Link]

Sources

- 1. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]

- 2. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 5. Benzyl methyl ether(538-86-3) 1H NMR [m.chemicalbook.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. researchgate.net [researchgate.net]

Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Brominated Pyrimidines

For Immediate Release

A Deep Dive into the Mass Spectrometric Behavior of Brominated Pyrimidines, Offering Researchers a Foundational Guide for Structural Elucidation and Comparative Analysis.

In the realms of pharmaceutical development and molecular biology, brominated pyrimidines represent a class of compounds with significant therapeutic and research applications. Their analysis, particularly structural confirmation and differentiation from other halogenated analogues, hinges on a thorough understanding of their behavior under mass spectrometry (MS). This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the fragmentation patterns of brominated pyrimidines, supported by established experimental data and mechanistic insights.

The Telltale Signature: Bromine's Isotopic Pattern

The most immediate and defining characteristic of a bromine-containing compound in a mass spectrum is its unique isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[1][2][3] This results in a distinctive "M" and "M+2" molecular ion peak pattern, where the two peaks are of almost equal intensity and separated by two mass-to-charge (m/z) units.[4] This pattern is a powerful diagnostic tool, immediately suggesting the presence of a single bromine atom in the molecule. For molecules containing two bromine atoms, a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks will be observed.[1]

Ionization Techniques: A Fork in the Fragmentation Road

The choice of ionization technique profoundly influences the fragmentation pathways of brominated pyrimidines. The two most common methods, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.

Electron Ionization (EI): The Hard Fragmentation Approach

EI is a high-energy ionization technique that typically leads to extensive fragmentation.[5][6] This "hard" ionization is particularly useful for elucidating the core structure of the pyrimidine ring and the nature of its substituents.

A common fragmentation pathway for brominated pyrimidines under EI involves the initial loss of the bromine atom as a radical (•Br).[3] This is a favorable process due to the relative weakness of the C-Br bond. The resulting cation can then undergo further fragmentation, often involving the cleavage of the pyrimidine ring. Studies on compounds like 5-bromouracil have shown that after the initial ionization, a variety of fragment ions are produced, with some of the most abundant being related to the loss of CO and HCN moieties from the pyrimidine ring.[7]

Electrospray Ionization (ESI): The Soft Touch for Intact Molecules and Adducts

In contrast, ESI is a "soft" ionization technique that imparts less energy to the analyte molecule, often resulting in the observation of the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[8] This is particularly advantageous for analyzing larger, more fragile molecules like brominated nucleosides or oligonucleotides.[9][10]

Under ESI conditions, fragmentation is typically induced via collision-induced dissociation (CID) in the mass spectrometer. For brominated pyrimidine nucleosides, a characteristic fragmentation is the cleavage of the glycosidic bond, leading to the loss of the deoxyribose or ribose sugar moiety and the formation of a protonated or deprotonated brominated pyrimidine base.[9][11] Research on bromine-modified oligodeoxynucleotides has shown that in-source fragmentation can lead to the preferential loss of the brominated base.[9]

Comparing Fragmentation Patterns: Brominated vs. Other Halogenated Pyrimidines

The fragmentation of brominated pyrimidines can be instructively compared with their chlorinated and fluorinated counterparts.

-

Chlorinated Pyrimidines: Like bromine, chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, but in a 3:1 ratio.[1] This results in an M/M+2 peak ratio of approximately 3:1, which is clearly distinguishable from the 1:1 ratio of bromine. The C-Cl bond is stronger than the C-Br bond, so the loss of a chlorine atom may be less facile than the loss of a bromine atom under identical conditions.

-

Fluorinated Pyrimidines: Fluorine is monoisotopic (¹⁹F), so fluorinated compounds do not exhibit an M+2 peak. The C-F bond is the strongest carbon-halogen bond, making the loss of a fluorine atom a much less common fragmentation pathway compared to the loss of bromine or chlorine. Instead, fragmentation of fluorinated pyrimidines often involves the cleavage of the pyrimidine ring itself.[7]

The position of the halogen on the pyrimidine ring also influences the fragmentation pathways, although the fundamental patterns related to the halogen itself remain consistent.[12][13]

Experimental Protocols: A Step-by-Step Guide

To reliably obtain and interpret the mass spectra of brominated pyrimidines, a systematic approach is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Brominated Pyrimidines

GC-MS is well-suited for the analysis of thermally stable and volatile brominated pyrimidines.[14][15]

Experimental Workflow:

-

Sample Preparation: Dissolve the brominated pyrimidine in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to ensure good separation from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically subjected to Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the characteristic 1:1 M/M+2 isotopic pattern for bromine and identify key fragment ions.

Caption: Workflow for GC-MS analysis of brominated pyrimidines.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Larger Brominated Pyrimidines

LC-MS with ESI is the method of choice for analyzing less volatile or thermally labile brominated pyrimidines, such as nucleosides and oligonucleotides.[16][17]

Experimental Workflow:

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile or methanol).

-

LC Separation: Inject the sample onto an HPLC or UPLC system equipped with a suitable column (e.g., reversed-phase C18). A gradient elution is often employed to achieve optimal separation.

-

Ionization: The eluent from the LC column is introduced into the ESI source. A voltage is applied to the ESI needle to generate charged droplets.

-

Desolvation and Ion Formation: The charged droplets shrink through solvent evaporation, eventually leading to the formation of gas-phase ions ([M+H]⁺ or [M-H]⁻).

-

Tandem Mass Spectrometry (MS/MS): To induce fragmentation, the precursor ion of interest is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer.

-

Data Interpretation: Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

Caption: Workflow for LC-MS/MS analysis of brominated pyrimidines.

Quantitative Data Summary

| Compound Type | Ionization | Key Fragmentation Pathways | Characteristic Ions/Losses |

| Simple Brominated Pyrimidines | EI | Loss of •Br, Ring Cleavage | [M-Br]⁺, fragments from loss of HCN, CO |

| Brominated Nucleosides | ESI-MS/MS | Glycosidic Bond Cleavage | [Brominated Base + H]⁺, Loss of sugar moiety |

| Brominated Oligonucleotides | ESI-MS/MS | Loss of Brominated Base, Backbone Fragmentation | [M - Brominated Base]ⁿ⁻, a- and w-type ions |

Conclusion